molecular formula C8H6Cl2O2 B031044 2-(3,5-Dichlorophenyl)acetic acid CAS No. 51719-65-4

2-(3,5-Dichlorophenyl)acetic acid

Cat. No. B031044
CAS RN: 51719-65-4
M. Wt: 205.03 g/mol
InChI Key: RERINLRFXYGZEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 2-(3,5-Dichlorophenyl)acetic acid involves several chemical reactions, highlighting the compound's versatility in organic synthesis. One notable method includes the transformation of azlactones derived from chlorinated vanillin into α-acetoxy propenoic acid with a trans extended side acid side chain conformation, as demonstrated through X-ray crystallography and nuclear magnetic resonance (NMR) methods (Haasbroek, Oliver, & Carpy, 1998).

Molecular Structure Analysis

The molecular structure of related compounds showcases extensive hydrogen bonding, involving carboxylic acid functional groups and acetic acid moieties. For example, the crystal structure analysis of 3,4-Diphenylpyrrole-2,5-dicarboxylic acid acetic acid disolvate reveals hydrogen bonds forming one-dimensional structures, indicating a complex interaction network (Prayzner, Ojadi, Golen, & Williard, 1996).

Chemical Reactions and Properties

The reactivity of dichloroacetic acid derivatives with 1-alkenes in the presence of dichlorotris(triphenylphosphine)ruthenium(II) highlights a convenient route to chlorinated γ-butyrolactones, showcasing the chemical versatility of chlorinated acetic acids (Matsumoto, Nakano, Ohkawa, & Nagai, 1978).

Physical Properties Analysis

The anhydrous tryptaminium salts of isomeric dichlorophenoxyacetic acids demonstrate one-dimensional hydrogen-bonded chain structures, differing in cation-anion conformations and interaction modes. This variation indicates the influence of molecular structure on physical properties (Smith & Lynch, 2015).

Chemical Properties Analysis

Vibrational spectroscopic investigations, such as FT-IR and FT-Raman, combined with computational analysis (HF and DFT), provide insights into the chemical properties of chlorophenoxy acetic acids. These studies reveal the impact of chlorine atoms on the phenyl structure and analyze vibrational patterns related to the acetic acid moiety, offering a comprehensive understanding of the compound's chemical behavior (Karthikeyan, Prince, Ramalingam, & Periandy, 2014).

Scientific Research Applications

  • Organotin compounds derived from similar acids, such as 2-(2,6-dichlorophenyl)aminophenyl-acetic acid, have shown promising antibacterial and antifungal activities, as reported in a study titled "Synthesis, Spectroscopic Characterization and Biological Studies of Organotin Derivatives of 2- (2,6-dichlorophenyl)aminophenylaceticacid" (Bhatti et al., 2000).

  • A study titled "Structure of 2-acetoxy-3-(3-methoxy-4-acetoxy-5-chlorophenyl)-propenoic acid" revealed the crystalline structure of a related compound, which helps in understanding the molecular behavior of similar acetic acid derivatives (Haasbroek et al., 1998).

  • The study "Uptake and Translocation of 2,4-D-1-14C in Parrotfeather" investigated the effects of a similar compound, 2,4-D-1-14C, on plant growth, indicating the potential use of these compounds in agricultural research (Sutton & Bingham, 1970).

  • The research paper "2,4-D causes oxidative stress induction and apoptosis in human dental pulp stem cells (hDPSCs)" examined the impact of 2,4-D, a related herbicide, on human cells, contributing to understanding its safety and environmental impact (Mahmoudinia et al., 2019).

  • A study titled "Imprinted polymer-based sensor system for herbicides using differential-pulse voltammetry on screen-printed electrodes" developed a sensor system for detecting similar herbicides, showcasing the application in environmental monitoring (Kröger et al., 1999).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-(3,5-dichlorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c9-6-1-5(3-8(11)12)2-7(10)4-6/h1-2,4H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RERINLRFXYGZEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20199667
Record name Benzeneacetic acid, 3,5-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Dichlorophenyl)acetic acid

CAS RN

51719-65-4
Record name 3,5-Dichlorobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51719-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, 3,5-dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051719654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetic acid, 3,5-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,5-dichlorophenyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The nitrile was added to a mixture of 40 mL of concentrated sulfuric acid and 50 mL H2O and heated to reflux for 48 hours, cooled to room temperature and stirred for 48 hours. The reaction was diluted into 1 L of crushed ice, warmed to toom temperature and extracted with 2×200 mL of dichloromethane and 2×200 mL of ethylacetate. Both sets of organics were combined and washed with saturated aqueous NaHCO3. The NaHCO3 fractions were combined and acidified to pH 1 with 3N HCl. The white solid was too fine to filter and was extracted out with 2×200 mL of dichloromethane. The combined organics were dried with Na2SO4 and the solvents removed at reduced presure to yield crude 3,5-dichlorophenylacetic acid as a white solid. The solid was slurried with hexane and filtered to get 1.75 g of white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
1 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,5-Dichlorophenyl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(3,5-Dichlorophenyl)acetic acid
Reactant of Route 3
Reactant of Route 3
2-(3,5-Dichlorophenyl)acetic acid
Reactant of Route 4
Reactant of Route 4
2-(3,5-Dichlorophenyl)acetic acid
Reactant of Route 5
Reactant of Route 5
2-(3,5-Dichlorophenyl)acetic acid
Reactant of Route 6
2-(3,5-Dichlorophenyl)acetic acid

Citations

For This Compound
3
Citations
A Mac Sweeney, P Grosche, D Ellis… - ACS medicinal …, 2014 - ACS Publications
The cysteine protease adenain is the essential protease of adenovirus and, as such, represents a promising target for the treatment of ocular and other adenoviral infections. Through a …
Number of citations: 25 pubs.acs.org
Y Zhang, KT Zhao, SG Fox, J Kim… - Journal of medicinal …, 2015 - ACS Publications
Pyrazolone derivatives have previously been found to be inhibitors of Cu/Zn superoxide dismutase 1 (SOD1)-dependent protein aggregation, which extended survival of an amyotrophic …
Number of citations: 16 pubs.acs.org
T Chen - 2011 - search.proquest.com
Amyotrophic Lateral Sclerosis (ALS) is an orphan neurodegenerative disease currently without a cure. Active compounds that can be starting points for pursuing potential therapeutics …
Number of citations: 0 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.